molecular formula C17H11Br2NO3 B2904008 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 82607-34-9

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2904008
CAS No.: 82607-34-9
M. Wt: 437.087
InChI Key: RIZZLZBCTQWREO-UHFFFAOYSA-N
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Description

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene derivative of significant interest in oncological and pharmacological research. Chromene-based compounds are recognized for their diverse biological activities, with a prominent focus on their potent anti-cancer potential . These heterocyclic scaffolds demonstrate a capacity to engage with multiple cellular targets, which can lead to the inhibition of cancer cell proliferation and the induction of apoptotic cell death . Structure-activity relationship (SAR) studies indicate that strategic substitutions on the chromene core, such as the bromo and aryl carboxamide groups present in this compound, are critical for enhancing its bioactivity and selectivity . Researchers value this compound for its utility in exploring novel therapeutic mechanisms, including the disruption of tumor vasculature, modulation of key signaling pathways like NF-κB, and the induction of reactive oxygen species (ROS) . Its design and application contribute directly to the ongoing development of innovative chemotherapeutic agents aimed at overcoming multidrug resistance in malignant cells .

Properties

IUPAC Name

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO3/c1-9-2-4-14(13(19)6-9)20-16(21)12-8-10-7-11(18)3-5-15(10)23-17(12)22/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZZLZBCTQWREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step processThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atoms or other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is studied for its potential therapeutic applications:

  • Anticancer Activity : Research has shown that indole derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer agents. This compound specifically may inhibit cancer cell proliferation through various mechanisms, including modulation of cell signaling pathways .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. For instance, studies have indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria, highlighting its potential as an antibiotic .

2. Biochemical Investigations

The compound is utilized in biochemical studies due to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : It has been employed as a reactant in synthesizing inhibitors for important enzymes like RNA polymerase II and Bcl-2 family proteins. These interactions are crucial for understanding cellular processes and developing new therapeutic strategies .
  • Cell Signaling Modulation : The compound influences various cellular functions by affecting gene expression and cellular metabolism. Its role in modulating signaling pathways makes it a valuable tool in studying cellular responses to different stimuli .

Case Study 1: Anticancer Activity

A study investigated the effects of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde on cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited potent activity against MRSA with minimal cytotoxicity towards human cells, indicating a favorable therapeutic index for further development .

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The nitro group in the 8-nitro derivative increases molecular weight and decreases yield, likely due to steric hindrance during synthesis.

Lipophilicity: The trifluoromethyl group in enhances logP (5.94 vs. ~4.5 for non-CF₃ analogs), suggesting improved membrane permeability .

Antimicrobial Activity:

  • 6-Bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (1) : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) due to synergistic effects of bromine and fluorine .
  • 8-Nitro Derivative (8) : Shows reduced solubility and higher thermal stability (mp 280°C) but comparable antimicrobial efficacy, suggesting nitro groups may compensate for solubility limitations .

Structural Determinants of Activity:

  • Bromine : Enhances halogen bonding with microbial targets .
  • Methyl Groups : Improve metabolic stability, as seen in 4-methyl derivatives .

Structure-Activity Relationships (SAR)

Phenyl Ring Substitutions: Electron-withdrawing groups (e.g., –F, –NO₂) enhance electrophilicity, improving target binding. – Bulky groups (e.g., –CF₃) increase steric hindrance but enhance lipophilicity .

Chromene Core Modifications : – Methyl groups at position 4 (e.g., ) reduce ring strain but may decrease reactivity. – Nitro groups at position 8 introduce additional hydrogen-bonding sites .

Biological Activity

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a novel compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications in various fields, including oncology and antimicrobial therapy.

The compound's chemical formula is C17H11Br2NO3C_{17}H_{11}Br_2NO_3 with a molecular weight of approximately 437.1 g/mol. Its structure features two bromine atoms, one at the 6th position and another on the phenyl ring, contributing to its biological activity through enhanced lipophilicity and electronic properties.

The biological activity of this compound primarily involves interaction with specific biological targets, including enzymes and receptors. The presence of the bromine substituents is believed to enhance the compound's binding affinity, potentially leading to increased efficacy against various diseases.

Antimicrobial Properties

Coumarins are also known for their antimicrobial activities. Preliminary investigations into related compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Coumarin derivatives are frequently studied for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). The dual-targeting ability of coumarins makes them promising candidates for treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study focusing on coumarin derivatives highlighted that modifications at specific positions significantly influenced their anticancer activity. For example, compounds with bromine substitutions showed enhanced potency against MCF-7 cells compared to their non-brominated counterparts .
  • Antimicrobial Activity : Research on a related coumarin derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, underscoring the potential of brominated coumarins in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionIC50 Value (µM)Reference
AnticancerInduction of apoptosis, cell cycle arrest0.231
AntimicrobialDisruption of microbial membranes-
Anti-inflammatoryInhibition of COX enzymes-

Q & A

Q. What are the key steps and reaction conditions for synthesizing 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves bromination of a chromene-carboxamide precursor followed by coupling with a substituted aniline. For example:

  • Bromination : Use N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 6-position of the chromene core.
  • Coupling : React the brominated intermediate with 2-bromo-4-methylaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond. Reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) are critical for yield optimization .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine positions) via ¹H/¹³C NMR and 2D techniques (COSY, HSQC).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS).
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) .

Q. How can researchers assess the purity of this compound?

Use HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica gel, UV visualization). Quantitative purity (>95%) is achievable with recrystallization from ethanol or DCM/hexane mixtures .

Q. What solvents are optimal for improving solubility in biological assays?

The compound is lipophilic; use DMSO for stock solutions. For aqueous assays, dilute with PBS (≤1% DMSO) or employ co-solvents like cyclodextrins .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

For ambiguous electron density (e.g., disordered bromine atoms), apply TWINLAW in SHELXL to model twinning or use DFT calculations to validate geometry. High-resolution data (≤1.0 Å) and restraints on thermal parameters improve refinement accuracy .

Q. What methodologies identify biological targets of this compound?

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • Molecular Docking : Prioritize targets (e.g., kinases) using AutoDock Vina with halogen-bonding parameters .

Q. How does halogen bonding influence receptor binding?

The 6-bromo group forms C=O···Br interactions with polar residues (e.g., backbone carbonyls). Validate via:

  • Mutagenesis : Replace bromine with hydrogen/methyl and compare IC₅₀ values.
  • Crystallography : Resolve protein-ligand structures (e.g., PDB deposition) .

Q. How can conflicting bioactivity data across assays be reconciled?

Contradictions often arise from assay conditions (e.g., serum proteins sequestering the compound). Mitigate by:

  • Dose-response curves in serum-free media.
  • LC-MS quantification of free compound in assay buffers .

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

  • Analog Synthesis : Replace bromine with Cl/I or modify the 4-methylphenyl group.
  • In Silico Screening : Use QSAR models to predict activity against kinases or GPCRs.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

Q. How do stability studies inform storage protocols?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C).
  • Light Sensitivity : Store in amber vials at –20°C; monitor degradation via HPLC over 6 months .

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